molecular formula C14H17NO5 B15363086 benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate

benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate

Cat. No.: B15363086
M. Wt: 279.29 g/mol
InChI Key: VHUGQBZKRWMWOX-AMGKYWFPSA-N
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Description

Benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring substituted with an ethoxy group at position 2 and a ketone at position 3. Its stereochemistry at the 3-position is specified as (3S), which is critical for its biological activity and synthetic applications. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators . Synonyms include benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate and N-((3S)-5-oxo(3-2,3,4-trihydrofuryl))(phenylmethoxy)carboxamide .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl N-[(3S)-2-ethoxy-5-oxooxolan-3-yl]carbamate

InChI

InChI=1S/C14H17NO5/c1-2-18-13-11(8-12(16)20-13)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,15,17)/t11-,13?/m0/s1

InChI Key

VHUGQBZKRWMWOX-AMGKYWFPSA-N

Isomeric SMILES

CCOC1[C@H](CC(=O)O1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate (CAS Number: 2820379-23-3) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14_{14}H17_{17}NO5_5 with a molecular weight of 279.29 g/mol. The compound features a tetrahydrofuran ring which is significant for its biological activity.

PropertyValue
Molecular FormulaC14_{14}H17_{17}NO5_5
Molecular Weight279.29 g/mol
CAS Number2820379-23-3
PubChem CID165430982

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The compound has been studied for its potential as an inhibitor in several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other carbamate derivatives, which can modulate metabolic pathways and affect cell signaling.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inducing apoptosis in cancer cells, particularly through caspase activation pathways .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can induce significant apoptosis in cancer cell lines. For example, treatment with the compound resulted in a notable increase in caspase activity, indicating its role in programmed cell death mechanisms .

Case Studies

  • Cancer Cell Lines : In a study involving various breast cancer cell lines (e.g., MDA-MB-231), this compound was tested for its cytotoxic effects. Results showed that the compound inhibited cell proliferation effectively at concentrations around 10 µM, with an observed IC50 value indicating significant potency against these cell lines .
  • Neuroprotection : Another study explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results suggested that these compounds could mitigate neuronal death and preserve cell viability, although specific data on this compound was limited .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with related carbamates and heterocyclic derivatives. Below is a detailed analysis:

Substituent and Ring System Variations

a) Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 1044641-49-7)
  • Structure: Features a piperidine ring (6-membered) instead of THF, with amino and methyl substituents.
  • Key Differences : The piperidine ring introduces greater conformational flexibility and basicity due to the amine group. This compound is often used in peptide-mimetic drug candidates, whereas the THF-based analog may exhibit enhanced metabolic stability due to its smaller, oxygenated ring .
b) tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: 882033-93-4)
  • Structure : Contains a piperidine ring with hydroxyl and tert-butoxycarbonyl (Boc) groups.
  • Key Differences: The Boc group enhances solubility in organic solvents, while the hydroxyl group enables hydrogen bonding.
c) tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
  • Structure : Cyclopentane ring with hydroxyl and Boc groups.
  • Key Differences : The cyclopentane ring lacks the oxygen atom present in THF, reducing polarity. This analog is less likely to participate in hydrogen-bonding interactions critical for protease inhibition .

Stereochemical and Functional Group Impact

  • Ethoxy vs. Hydroxyl Groups : The ethoxy group in the target compound provides electron-withdrawing effects and steric bulk, which may stabilize the THF ring and hinder nucleophilic attacks compared to hydroxyl-containing analogs like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) .
  • Stereochemistry : The (3S) configuration in the target compound contrasts with the (1R,3R) or (1R,3S) configurations in cyclopentyl carbamates, influencing enantioselective interactions in chiral environments .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents CAS Number Applications/Notes
Benzyl N-[(3S)-2-ethoxy-5-oxo-THF-3-yl]carbamate THF Ethoxy, ketone, benzyloxy 419249_ALDRICH Protease inhibitor intermediates
Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate Piperidine Amino, methyl 1044641-49-7 Peptide mimetics
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl, Boc 225641-84-9 Solubility-enhanced scaffolds
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Piperidine Hydroxyl, Boc 882033-93-4 Hydrogen-bonding motifs in drug design

Q & A

Basic: What are the optimal synthetic routes for benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate, and how can yield and purity be maximized?

Methodological Answer:
The synthesis involves multi-step organic reactions, including the formation of the tetrahydrofuran ring, ethoxy group introduction, and carbamate coupling. Key steps:

  • Ring Formation: Cyclization of precursor diols or keto-acids under acidic or basic conditions to form the tetrahydrofuran core.
  • Ethoxy Introduction: Alkylation using ethyl halides or Mitsunobu reactions for stereochemical control .
  • Carbamate Coupling: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to install the carbamate group.
    Optimization Strategies:
  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Purify intermediates via column chromatography or recrystallization to minimize by-products.
  • Monitor reaction progress using TLC or HPLC to adjust stoichiometry and temperature .

Basic: How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction. Refinement via SHELXL (e.g., SHELX-97) ensures accurate stereochemical assignment .
  • Spectroscopic Analysis:
    • NMR: Compare 1H^1H- and 13C^{13}C-NMR shifts with analogous compounds (e.g., CAS 118399-28-3) to verify substituent positions .
    • HRMS: Confirm molecular weight (m/z 279.29) and fragmentation patterns .
  • Polarimetry: Measure optical rotation to validate enantiopurity if chiral centers are present .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls (e.g., ampicillin) and solvent-only blanks.
  • Time-Kill Kinetics: Assess bactericidal/fungicidal activity over 24–48 hours.
  • Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .

Advanced: How can researchers elucidate the mechanism of action for its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., bacterial peptidases) using fluorogenic substrates. Measure KiK_i values via competitive inhibition models.
  • Binding Studies:
    • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) to purified microbial proteins.
    • ITC (Isothermal Titration Calorimetry): Assess thermodynamic parameters (ΔH, ΔS) .
  • Genetic Knockdown: Use CRISPR/Cas9 to silence putative targets in microbial models and observe resistance development .

Advanced: How can contradictory bioactivity data between this compound and its structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate activity data (e.g., IC50_{50}, MIC) for analogs (e.g., CAS 118399-28-3 vs. 32707-89-4) and correlate with substituent effects (e.g., ethoxy vs. hydroxyl groups).
  • Molecular Dynamics (MD) Simulations: Model interactions with target proteins to identify critical binding residues influenced by structural variations.
  • Crystallographic Overlays: Superpose ligand-bound protein structures to pinpoint steric or electronic clashes .

Advanced: What computational strategies predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to predict binding modes with CYP450 enzymes (e.g., CYP3A4) for metabolism prediction.
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME, ProTox-II) to estimate bioavailability, logP\log P, and hepatotoxicity.
  • Metabolite Identification: Simulate phase I/II metabolism with software like Meteor (Lhasa Ltd.) .

Advanced: What chromatographic methods separate enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak IA/IB) and isocratic elution (hexane:isopropanol 90:10).
  • SFC (Supercritical Fluid Chromatography): Optimize CO2_2/co-solvent ratios for faster resolution.
  • CE (Capillary Electrophoresis): Employ cyclodextrin additives in the buffer for enantiomeric separation .

Advanced: How do solvent and pH conditions affect the compound’s stability during storage?

Methodological Answer:

  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via UPLC-MS.
  • pH Stability Profiling: Store in buffers (pH 3–9) at 4°C, 25°C, and 40°C. Assess half-life using Arrhenius plots.
  • Lyophilization: Test stability in lyophilized form vs. solution (DMSO or ethanol) .

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